molecular formula C13H21NO5 B13465924 1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate

Katalognummer: B13465924
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: KUBNYJCCIOKCEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate is an organic compound with a complex structure that includes an azepane ring, a tert-butyl group, and two carboxylate groups

Vorbereitungsmethoden

The synthesis of 1-tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate typically involves multiple steps, including the formation of the azepane ring and the introduction of the tert-butyl and carboxylate groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Analyse Chemischer Reaktionen

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H21NO5

Molekulargewicht

271.31 g/mol

IUPAC-Name

1-O-tert-butyl 3-O-methyl 6-oxoazepane-1,3-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-9(11(16)18-4)5-6-10(15)8-14/h9H,5-8H2,1-4H3

InChI-Schlüssel

KUBNYJCCIOKCEW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(CCC(=O)C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.